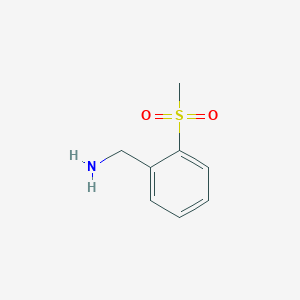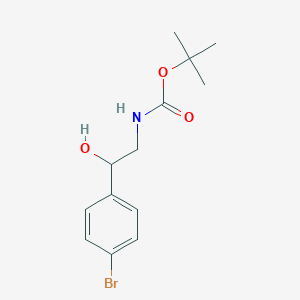
Carbamat de tert-butyle (2-(4-bromophényl)-2-hydroxyéthyl)
Vue d'ensemble
Description
tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate: is an organic compound with the molecular formula C13H18BrNO3 . This compound is characterized by the presence of a tert-butyl group, a bromophenyl group, and a hydroxyethyl group attached to a carbamate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the synthesis of complex molecules and pharmaceuticals.
Biology:
- Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine:
- Explored for its potential use in drug development and as a pharmacological agent.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
Target of Action
The primary target of the compound “tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate”, also known as “N-Boc-2-(4-bromophenyl)-2-hydroxyethanamine”, is the enzyme hydroxylase . This enzyme plays a crucial role in the synthesis of neurotransmitters such as dopamine and norepinephrine .
Mode of Action
The compound acts as a competitive inhibitor of hydroxylase . It binds to the iron atom in the heme group of cytochrome P450, which is the active site of the enzyme . This binding prevents the enzyme from catalyzing the hydroxylation process, thereby inhibiting the synthesis of catecholamines .
Biochemical Pathways
The inhibition of hydroxylase affects the catecholamine synthesis pathway . This pathway is responsible for the production of important neurotransmitters like dopamine and norepinephrine. By inhibiting hydroxylase, the compound reduces the levels of these neurotransmitters .
Pharmacokinetics
The compound’sboiling point is reported to be 389.6 °C , suggesting that it may have a relatively high molecular stability
Result of Action
The reduction in catecholamine levels due to the action of the compound can have significant effects at the molecular and cellular levels. This can be beneficial for diseases such as Parkinson’s disease, Alzheimer’s disease, and schizophrenia , where an imbalance in neurotransmitter levels is often observed.
Analyse Biochimique
Biochemical Properties
“tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate” interacts with the enzyme hydroxylase, which is involved in the synthesis of the neurotransmitter catecholamines such as dopamine and norepinephrine . The nature of this interaction is competitive, meaning that “tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate” competes with the substrate for the active site of the enzyme .
Cellular Effects
The effects of “tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate” on cells are primarily related to its role as a hydroxylase inhibitor . By inhibiting hydroxylase, it can influence cell function by altering the levels of catecholamines, which play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of “tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate” involves binding to the active site of the enzyme hydroxylase, thereby preventing the enzyme from interacting with its natural substrate . This results in a decrease in the synthesis of catecholamines, leading to changes in gene expression and cellular function .
Metabolic Pathways
“tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate” is involved in the metabolic pathway of catecholamine synthesis, where it interacts with the enzyme hydroxylase
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromophenylacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Comparaison Avec Des Composés Similaires
- tert-Butyl (4-bromophenyl)carbamate
- tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate
- tert-Butyl (4-bromophenyl)acetate
Comparison:
- tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate is unique due to the presence of the hydroxyethyl group, which can influence its reactivity and biological activity.
- tert-Butyl (4-bromophenyl)carbamate lacks the hydroxyethyl group, making it less reactive in certain chemical reactions.
- tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate contains a cyclopropyl group, which can affect its steric properties and reactivity.
- tert-Butyl (4-bromophenyl)acetate has an acetate group instead of a carbamate, leading to different chemical and biological properties.
Propriétés
IUPAC Name |
tert-butyl N-[2-(4-bromophenyl)-2-hydroxyethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-8-11(16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWSLNCYQOYQKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585652 | |
| Record name | tert-Butyl [2-(4-bromophenyl)-2-hydroxyethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913181-90-5 | |
| Record name | tert-Butyl [2-(4-bromophenyl)-2-hydroxyethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


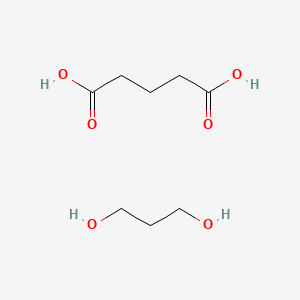
![(R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid](/img/structure/B1602486.png)

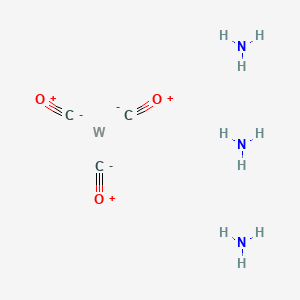
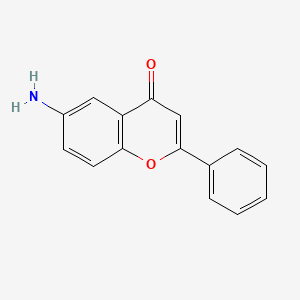
![(3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol](/img/structure/B1602495.png)
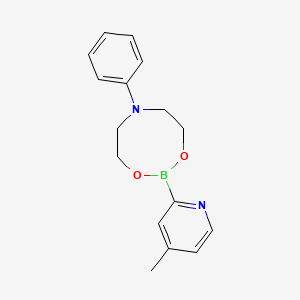
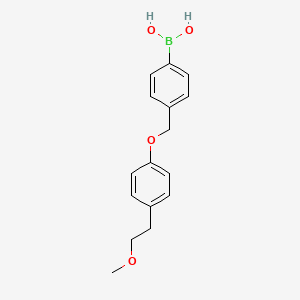
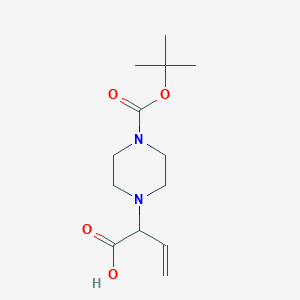
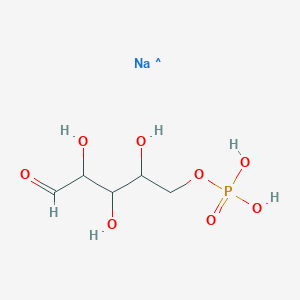
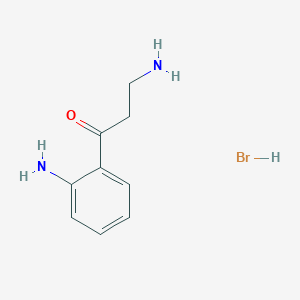
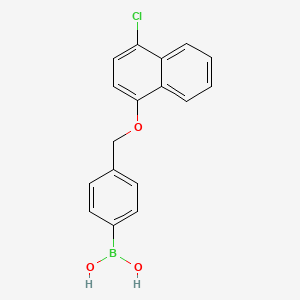
![4-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1602506.png)
